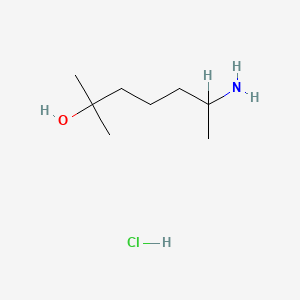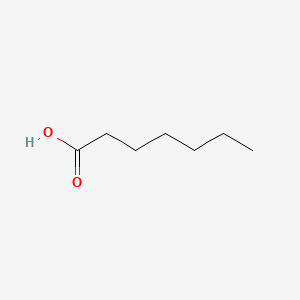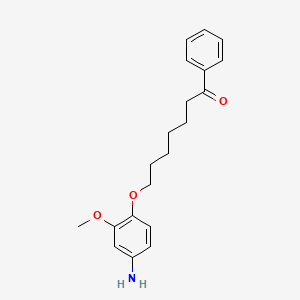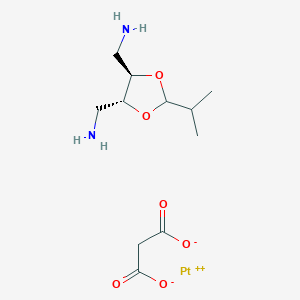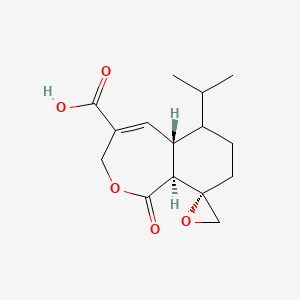![molecular formula C25H24N2O2 B1673187 [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone CAS No. 103610-04-4](/img/structure/B1673187.png)
[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone
Overview
Description
JWH 200, also known as (1-(2-Morpholin-4-ylethyl)indol-3-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid from the aminoalkylindole family. It was developed by John W. Huffman and his team as part of their research into cannabinoid receptor agonists. This compound acts as an agonist for cannabinoid receptors, particularly the CB1 receptor, and has been studied for its analgesic properties .
Mechanism of Action
JWH-200, also known as 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole or [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone, is a synthetic compound from the aminoalkylindole family .
Target of Action
JWH-200 primarily targets the cannabinoid receptor , specifically the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and plays a crucial role in maintaining homeostasis by modulating neurotransmitter release .
Mode of Action
JWH-200 acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with a binding affinity, Ki, of 42 nM, which is around the same as that of THC . This binding triggers a series of intracellular events, leading to the modulation of neurotransmitter release.
Biochemical Pathways
The activation of the CB1 receptor by JWH-200 leads to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of protein kinase A . This results in the modulation of various ion channels and the inhibition of neurotransmitter release.
Pharmacokinetics
The pharmacokinetics of JWH-200 contribute to its analgesic potency in vivo, which is higher than that of other analogues with stronger CB1 binding affinity in vitro .
Result of Action
The activation of the CB1 receptor by JWH-200 can lead to various physiological effects, including analgesia, altered memory processes, and decreased locomotor activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-200. It’s important to note that the legal status of JWH-200 varies by country, which can impact its availability and use .
Biochemical Analysis
Biochemical Properties
JWH-200 acts as a cannabinoid (CB) receptor ligand . It binds to the CB1 receptor with high-affinity . The effects of JWH-200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC .
Cellular Effects
JWH-200 has been found to have a strong cytotoxic potential .
Molecular Mechanism
JWH-200 is an analgesic chemical from the aminoalkylindole family that acts as a cannabinoid receptor agonist . Its binding affinity, Ki at the CB1 receptor is 42 nM, around the same as that of THC .
Temporal Effects in Laboratory Settings
The stability of JWH-200 was studied in whole blood and urine samples stored under different temperature conditions for a period of six months . The content of JWH-200 in blood stored in different conditions ranged from 30 to 53% of the initial value after storage for six months, and in the urine these values ranged from 52 to 77% .
Dosage Effects in Animal Models
An acute injection of CB2 receptor agonist JWH-133 at the dose range (0.05–1.0 mg/kg) and CB2 receptor antagonist, AM 630 at the dose range (0.1–1.0 mg/kg) decreased locomotion of mice .
Metabolic Pathways
The major metabolic pathway of JWH-200, like other aminoalkylindoles, is characterized by the formation of dihydrodiols via the arene oxide pathway . There are also extensive metabolic structural modifications on other parts of the JWH-200 molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 200 involves the reaction of 1-naphthoyl chloride with 1-(2-morpholin-4-ylethyl)indole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for JWH 200 are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
JWH 200 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the morpholine ring or the indole moiety.
Reduction: Reduction reactions can modify the carbonyl group in the naphthoyl moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool to understand the endocannabinoid system.
Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain management.
Comparison with Similar Compounds
JWH 200 is part of a larger family of synthetic cannabinoids, including:
JWH 018: Known for its high potency and widespread use in synthetic cannabis products.
JWH 073: Similar to JWH 018 but with a slightly different chemical structure, leading to different pharmacological effects.
CP 47,497: Another synthetic cannabinoid with a different chemical structure but similar effects on cannabinoid receptors
Compared to these compounds, JWH 200 is unique due to its specific chemical structure, which includes a morpholine ring. This structural feature contributes to its distinct pharmacokinetic properties and effects .
Properties
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYXJHTNGJPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145946 | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
103610-04-4 | |
| Record name | JWH 200 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103610-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103610044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-200 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN5J913P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: JWH-200 is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors, primarily the CB1 receptor. [, , ] While its exact mechanism of action requires further elucidation, binding to CB1 receptors in the central nervous system is known to produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of marijuana. [] These effects include euphoria, relaxation, altered perception, and impaired motor function. [, , ]
A:
Molecular Formula: C25H25NO2* Molecular Weight: 371.47 g/mol* Spectroscopic Data:* While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of synthetic cannabinoids. [, , ]
ANone: JWH-200 is not known to possess catalytic properties. Its primary mechanism of action involves binding to cannabinoid receptors, not catalyzing chemical reactions.
A: Although not explicitly mentioned in the abstracts, computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to understand the binding interactions of JWH-200 with its target receptors and predict the activity of its analogs. []
A: Modifications to the structure of JWH-200 can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ] For instance, alterations to the indole ring, the naphthyl group, or the morpholine ring can influence its binding affinity and pharmacological profile. [, ]
A: While specific SHE regulations vary by jurisdiction, JWH-200 and many other synthetic cannabinoids are often classified as controlled substances due to their potential for abuse and adverse health effects. [, , ] Responsible handling, storage, and disposal practices are crucial for mitigating risks associated with these compounds.
A: While JWH-200 demonstrates high potency in binding to CB1 receptors, [, ] the provided abstracts do not elaborate on specific cell-based assays, animal models, or clinical trials conducted to evaluate its efficacy. [] It is crucial to note that due to ethical and legal concerns, conducting human clinical trials with JWH-200 is highly restricted.
A: JWH-200 has been associated with various adverse effects, including anxiety, paranoia, agitation, tachycardia, and even more serious cardiovascular events like myocardial infarction. [, ] It is crucial to recognize that the lack of comprehensive toxicological data on many synthetic cannabinoids poses significant health risks to users. [, ]
A: Current research focuses on identifying specific metabolites of JWH-200 in biological samples like urine and blood as biomarkers of exposure. [, , , ] Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are being used to detect and quantify these metabolites. [, , ]
A: Various analytical techniques are employed to identify and quantify JWH-200 and its metabolites in different matrices. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) coupled with various separation techniques are commonly used. [, , , , , , ]
A: The provided abstracts lack specific details on the dissolution rate and solubility of JWH-200 in various media. Understanding these properties is crucial for developing appropriate formulations and analytical methods, as they can significantly impact the bioavailability and efficacy of this compound. []
A: Analytical methods for JWH-200 undergo rigorous validation processes to ensure their accuracy, precision, selectivity, sensitivity, and robustness. [, , , ] These validation procedures are crucial for generating reliable and reproducible data in research and forensic settings.
A: Given the classification of JWH-200 as a controlled substance in many countries, strict quality control and assurance measures are essential during development, manufacturing, and distribution to minimize risks and ensure product consistency and safety. [, ]
A: While the provided abstracts do not directly address this aspect, it is known that certain synthetic cannabinoids can affect the activity of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, potentially leading to altered drug metabolism and potential drug-drug interactions. []
A: The quest for novel psychoactive substances with similar effects to cannabis has led to the emergence of numerous synthetic cannabinoids, each with its own pharmacological and toxicological profile. [, , ] These alternatives continually evolve, posing challenges for analytical detection and regulatory control.
A: Essential resources for researching JWH-200 include access to advanced analytical instrumentation (e.g., GC-MS, LC-MS/MS, HRMS), certified reference materials, in vitro and in vivo models, and specialized databases for compound identification and toxicological information. []
A: JWH-200 emerged in the late 2000s as part of a wave of new synthetic cannabinoids introduced as legal alternatives to cannabis. [, , ] Its emergence highlighted the challenges posed by novel psychoactive substances and prompted increased research into their analytical detection, pharmacological characterization, and toxicological assessment.
A: Research on JWH-200 and other synthetic cannabinoids requires collaboration across various disciplines, including analytical chemistry, pharmacology, toxicology, forensic science, and public health. [] This interdisciplinary approach is crucial for addressing the analytical challenges, understanding the health risks, and developing effective strategies to mitigate the negative impacts associated with these substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


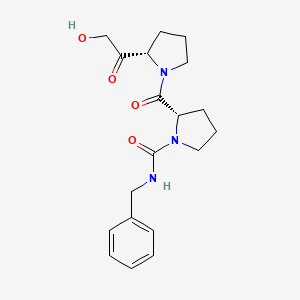
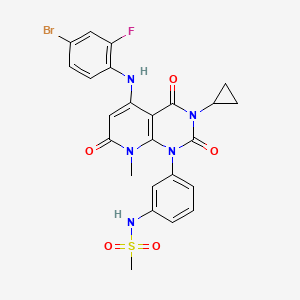
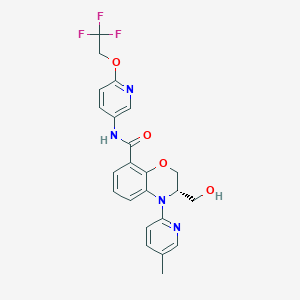

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
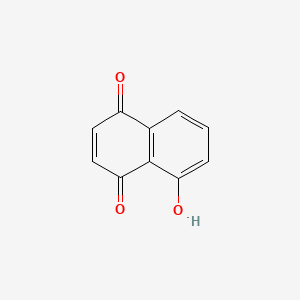
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)

